Chlordecone 100 microg/mL in Isooctane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

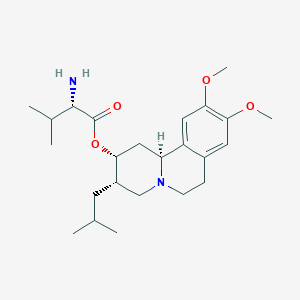

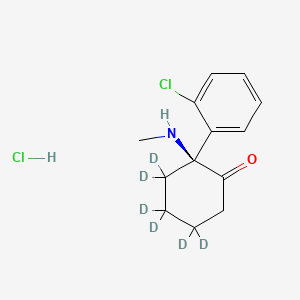

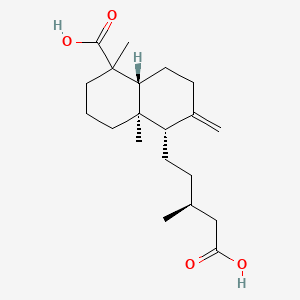

Chlordecone, also known by its trade name Kepone, is an organochlorine compound that was widely used as an insecticide. It is a colorless solid with the chemical formula C10Cl10O and a molar mass of 490.633 g/mol . Chlordecone was primarily used to control pests in banana plantations, but its use has been banned globally due to its persistence in the environment and its toxic effects on human health and wildlife .

Vorbereitungsmethoden

Chlordecone is synthesized through the dimerization of hexachlorocyclopentadiene followed by hydrolysis to form a ketone . The industrial production of chlordecone involves the reaction of hexachlorocyclopentadiene with sulfur trioxide, followed by hydrolysis . This process results in the formation of a tan to white crystalline solid that is soluble in acetone, ketone, and acetic acid, but only slightly soluble in benzene and hexane .

Analyse Chemischer Reaktionen

Chlordecone undergoes several types of chemical reactions, including:

Oxidation: Chlordecone can be oxidized to form various chlorinated derivatives.

Reduction: It can be reduced to form less chlorinated compounds.

Substitution: Chlordecone can undergo substitution reactions where chlorine atoms are replaced by other functional groups

Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions are various chlorinated derivatives and less chlorinated compounds .

Wissenschaftliche Forschungsanwendungen

Chlordecone has been extensively studied for its environmental and health impacts. It has been used in research to understand its persistence in the environment, its toxicological effects, and its potential for bioremediation . In chemistry, chlordecone has been used as a model compound to study the behavior of persistent organic pollutants. In biology and medicine, research has focused on its endocrine-disrupting properties and its association with various health issues, including cancer .

Wirkmechanismus

Chlordecone exerts its effects primarily through its interaction with estrogen receptors. It acts as an agonist of estrogen receptor alpha and an antagonist of estrogen receptor beta . Additionally, chlordecone can activate alternative estrogen signaling pathways and other enzymes involved in steroid homeostasis . Its toxic effects include neurotoxicity, hepatotoxicity, and reproductive toxicity .

Vergleich Mit ähnlichen Verbindungen

Chlordecone is similar to other organochlorine pesticides such as mirex and hexachlorocyclohexane . These compounds share similar properties, including persistence in the environment, bioaccumulation in living organisms, and toxic effects on human health and wildlife . chlordecone is unique in its specific molecular structure and its strong estrogenic activity .

Similar Compounds

- Mirex

- Hexachlorocyclohexane

- Pentachlorobenzene

Chlordecone’s unique structure and its potent endocrine-disrupting properties make it a compound of significant concern and interest in scientific research.

Eigenschaften

Molekularformel |

C10Cl10O |

|---|---|

Molekulargewicht |

490.6 g/mol |

IUPAC-Name |

(2S,3S,7S,8S)-1,2,3,4,6,7,8,9,10,10-decachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-one |

InChI |

InChI=1S/C10Cl10O/c11-2-1(21)3(12)6(15)4(2,13)8(17)5(2,14)7(3,16)9(6,18)10(8,19)20/t2?,3?,4-,5-,6-,7-,8?,9?/m0/s1 |

InChI-Schlüssel |

LHHGDZSESBACKH-CQOXFRCQSA-N |

Isomerische SMILES |

C1(=O)C2([C@@]3([C@]4(C1([C@@]5([C@@]2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Kanonische SMILES |

C1(=O)C2(C3(C4(C1(C5(C2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13849156.png)

![[6-phenyl-piperidin-(2Z)-ylidene]-hydrazine](/img/structure/B13849169.png)